LogP Lipophilicity Advantage of the 5‑Bromo Substituent Over the Unsubstituted Analog
The target compound exhibits a computed LogP of 1.67, compared with 0.62 for the unsubstituted analog methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 41042-20-0) . This 1.05‑unit LogP increase is attributable to the 5‑bromo substituent and translates to an approximately 11‑fold higher theoretical n‑octanol/water partition coefficient. For context, the 5‑chloro analog methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is expected to show an intermediate LogP based on the Hansch π constant for chlorine (π ≈ 0.71) versus bromine (π ≈ 0.86) [1], placing the 5‑bromo compound as the most lipophilic option among common 5‑halo N‑acetate methyl esters.
| Evidence Dimension | LogP (n‑octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.67 |
| Comparator Or Baseline | Methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 41042-20-0): LogP = 0.62 |
| Quantified Difference | ΔLogP = +1.05 (~11‑fold higher partition coefficient) |
| Conditions | Computed by XLogP3 (PubChem) and Hit2Lead proprietary algorithm |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell‑based assays and influences compound partitioning in synthetic work‑up, directly impacting the choice of 5‑bromo derivative for medicinal chemistry programs targeting intracellular targets.
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Bromine π = 0.86, Chlorine π = 0.71. View Source
